{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol
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Overview
Description
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol is an organic compound with the molecular formula C13H10ClNO3S It is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a sulfanyl group attached to a methanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol typically involves the reaction of 4-chlorothiophenol with 2,5-dinitrobenzyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the benzyl alcohol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification by recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- {2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one}
- {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}ethanol
Uniqueness
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol is unique due to the presence of both a nitro group and a sulfanyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITRBTUHXBDRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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